N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a methyl-linked 3,4-dimethylbenzenesulfonamide moiety. This structure combines a sulfonamide group—known for its role in enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase)—with a heterocyclic piperidine-furan system, which may influence pharmacokinetics and receptor binding.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15-5-6-19(12-16(15)2)25(22,23)20-13-17-7-9-21(10-8-17)14-18-4-3-11-24-18/h3-6,11-12,17,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFHOEFRHPOPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
The presence of a furan moiety and a piperidine ring suggests potential interactions with biological targets, which could lead to various pharmacological effects.
Research indicates that compounds similar to this compound exhibit activity through several mechanisms:
- Cytotoxicity Against Cancer Cells : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For example, studies have demonstrated that similar sulfonamide derivatives can induce apoptosis in tumor cells by targeting hypoxic pathways, which are often upregulated in malignant tissues .
- Inhibition of Specific Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes, potentially disrupting metabolic pathways in cancer cells .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Compound | IC50 (μM) | % Inhibition at 10 μM | Target |
|---|---|---|---|
| 1 | 8.6 ± 0.4 | 60 | Tumor Cells |
| 2 | 1.6 ± 0.2 | 85 | Tumor Cells |
| 3 | 2.8 ± 0.6 | 75 | Tumor Cells |
| 4 | 7.4 ± 0.8 | 70 | Tumor Cells |
| 5 | 10.0 ± 1.4 | 50 | Tumor Cells |
This data illustrates that modifications to the chemical structure significantly influence the compound's efficacy against tumor cells .
Study on Apoptotic Mechanisms
A notable study investigated the apoptotic effects of sulfonamide derivatives on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The research employed assays to measure cytotoxicity and apoptosis induction:
- Findings : Compounds similar to this compound demonstrated significant cytotoxicity, with a marked increase in caspase activity indicating apoptosis .
Hypoxia-Induced Pathways
Another study focused on the role of hypoxia-inducible factors (HIFs) in mediating the effects of these compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences are summarized below:
- Sulfonamide vs.
- Aryl Substitution : The 3,4-dimethylbenzenesulfonamide in the target increases steric bulk and lipophilicity compared to 4-methyl or unsubstituted aryl groups, which may alter membrane permeability or target selectivity .
- Piperidine Substituents : The furan-2-ylmethyl group introduces heteroaromaticity, possibly affecting metabolic stability (furan rings are prone to oxidative metabolism) versus phenyl or phenethyl groups in fentanyl analogs .
Pharmacological and Physicochemical Properties
- Molecular Weight : Estimated at ~407 g/mol (C₁₉H₂₅N₂O₃S), comparable to benzenesulfonamide derivatives in (e.g., ~300–400 g/mol range).
- Melting Point: Not reported for the target, but structurally related sulfonamides (e.g., ) exhibit MPs of 175–178°C, suggesting similar crystallinity .
- Therapeutic Potential: Fentanyl Analogs (): Target opioid receptors via carboxamide-piperidine motifs. The absence of a phenethyl group in the target suggests divergent mechanisms . Sulfonamide Derivatives (): Often target enzymes (e.g., sulfathiazole derivatives as antibiotics). The 3,4-dimethyl substitution may enhance lipophilicity for CNS penetration .
Q & A
Q. What theoretical models predict the compound’s pharmacokinetic behavior?
- Methodological Answer: Use PBPK (Physiologically Based Pharmacokinetic) modeling in software like GastroPlus. Input parameters include logP, pKa, and tissue permeability. Validate predictions against in vivo plasma concentration-time profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
